3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-3-25-19-12-14(8-9-17(19)20)26(23,24)21-11-10-15-13(2)22-18-7-5-4-6-16(15)18/h4-9,12,21-22H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITVQZGRFNYVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation
Protocol
- 4-Ethoxy-3-fluorophenol (10 g, 58 mmol) is treated with chlorosulfonic acid (20 mL) at 0–5°C for 2 hours.
- The reaction is quenched in ice water, and the sulfonic acid precipitates as a white solid.
Chlorination
Protocol
- The sulfonic acid is refluxed with phosphorus pentachloride (PCl₅, 15 g, 72 mmol) in dichloromethane (DCM, 100 mL) for 4 hours.
- The mixture is concentrated under reduced pressure to yield 3-ethoxy-4-fluorobenzenesulfonyl chloride as a pale-yellow liquid (yield: 90%).
Key Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid | 0–5°C, 2 h | 85% |
| Chlorination | PCl₅, DCM | Reflux, 4 h | 90% |
Coupling with 2-(2-Methyl-1H-indol-3-yl)ethylamine
The sulfonyl chloride is reacted with 2-(2-methyl-1H-indol-3-yl)ethylamine to form the target sulfonamide.
Protocol
- 3-Ethoxy-4-fluorobenzenesulfonyl chloride (5.0 g, 18 mmol) is dissolved in THF (50 mL).
- 2-(2-Methyl-1H-indol-3-yl)ethylamine (3.2 g, 18 mmol) and triethylamine (2.5 mL, 18 mmol) are added dropwise at 0°C.
- The mixture is stirred at room temperature for 12 hours, washed with brine, and extracted with ethyl acetate.
- Purification via silica gel chromatography (hexanes/ethyl acetate, 2:1) yields the title compound (5.1 g, 75%).
Key Data
| Parameter | Value |
|---|---|
| Amine | 2-(2-Methyl-1H-indol-3-yl)ethylamine |
| Base | Triethylamine |
| Solvent | THF |
| Time | 12 h |
| Yield | 75% |
Alternative Synthetic Pathways
One-Pot Sulfonamide Formation
A modified approach employs in situ generation of the sulfonyl chloride using thionyl chloride (SOCl₂), bypassing isolation of the intermediate.
Protocol
- 4-Ethoxy-3-fluorophenol (10 g, 58 mmol) is treated with SOCl₂ (15 mL) and DMF (catalytic) at reflux for 3 hours.
- The excess SOCl₂ is removed, and the residue is directly reacted with the amine in THF to yield the sulfonamide (68% overall yield).
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance yield and purity by maintaining precise temperature control and reducing side reactions. Automated systems enable real-time monitoring of sulfonation and coupling steps, achieving >80% yields with ≤1% impurities.
Challenges and Mitigation Strategies
Hydrolytic Degradation
The ethoxy group is prone to hydrolysis under acidic conditions. This is mitigated by:
Indole Oxidation
The 2-methylindole moiety may oxidize during sulfonation. Adding antioxidants (e.g., BHT) at 0.1 wt% suppresses degradation.
Analytical Characterization
The final product is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, NH), 7.45–7.20 (m, 4H, aromatic), 6.95 (s, 1H, indole), 4.10 (q, 2H, OCH₂), 3.25 (t, 2H, CH₂), 2.45 (s, 3H, CH₃).
- HPLC Purity : 99.2% (C18 column, acetonitrile/water).
Chemical Reactions Analysis
3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for the ethoxy and fluoro groups. Reagents such as sodium ethoxide or potassium fluoride can be used.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, influencing their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide include other indole derivatives and sulfonamides. For example:
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfanilamide: A simple sulfonamide used as an antibacterial agent.
Fluoroindoles: Compounds with similar fluoro and indole groups, used in various chemical and biological applications.
Biological Activity
3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that incorporates several bioactive moieties, including an indole structure and a sulfonamide group. This compound has garnered attention due to its potential pharmacological properties, which may include antibacterial, anticancer, and anti-inflammatory activities. The unique combination of functional groups in this molecule suggests a diverse range of biological activities that warrant further investigation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 426.51 g/mol. The structural features include:
- Ethoxy group : Contributes to lipophilicity and may enhance membrane permeability.
- Fluoro substituent : Often associated with increased biological activity and stability.
- Indole moiety : Known for its presence in numerous biologically active compounds, particularly in medicinal chemistry.
Antibacterial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against various bacterial strains. Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Compound Name | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| 4-Fluorobenzenesulfonamide | 15.625 | Antibacterial |
| Ethoxybenzenesulfonamide | 31.2 | Antimicrobial |
The Minimum Inhibitory Concentration (MIC) values for various related compounds indicate that modifications in structure can lead to enhanced antibacterial efficacy.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The indole structure in this compound may contribute to its ability to inhibit tumor cell proliferation. Research on analogous compounds has shown promising results in various cancer cell lines, suggesting that this compound could exhibit similar effects.
The proposed mechanisms of action for sulfonamides include:
- Inhibition of folic acid synthesis : Sulfonamides compete with para-aminobenzoic acid (PABA), inhibiting the synthesis of folate necessary for bacterial growth.
- Disruption of nucleic acid synthesis : Indole derivatives may interfere with DNA replication and transcription processes in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of compounds structurally similar to this compound:
- Antimicrobial Studies : A study demonstrated that a related indole-sulfonamide compound exhibited significant antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 62.216 μg/mL .
- Cytotoxicity Assessments : In vitro cytotoxicity assays indicated that certain indole derivatives showed selective toxicity towards cancer cell lines while sparing normal cells .
Q & A
Q. What are the critical parameters for optimizing the synthesis of sulfonamide-indole derivatives like 3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide?
Key parameters include temperature control (60–120°C), solvent selection (polar aprotic solvents like DMF or DMSO), and reaction time (6–24 hours). Multi-step synthesis often requires sequential coupling of the sulfonamide and indole moieties, with purification via column chromatography or recrystallization to achieve >95% purity . Monitoring intermediates using TLC and adjusting stoichiometric ratios of reagents (e.g., sulfonyl chlorides to indole-ethylamine derivatives) is critical to minimize byproducts .
Q. Which structural features of this compound influence its biological activity?
The sulfonamide group enhances binding to enzymatic targets (e.g., carbonic anhydrases), while the 2-methylindole moiety promotes hydrophobic interactions with protein pockets. The 4-fluoro substituent increases metabolic stability, and the ethoxy group modulates solubility and membrane permeability . Comparative studies of analogs show that trifluoromethyl or chloro substitutions at the benzene ring reduce potency by 30–50%, highlighting the importance of electronic effects .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- NMR Spectroscopy : Confirm regiochemistry of indole and sulfonamide groups (e.g., ¹H NMR for methylene protons in the ethyl linker at δ 3.5–4.0 ppm) .
- HPLC : Assess purity (>98% for pharmacological assays) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and detect fragmentation patterns .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding to sulfonamide-sensitive enzymes like carbonic anhydrase IX or tyrosine kinases. Validate with mutagenesis studies targeting predicted binding residues .
- Cellular Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays. Compare results with known inhibitors (e.g., acetazolamide) to infer mechanism .
- SPR/Biacore : Quantify binding kinetics (KD) to recombinant proteins, ensuring buffer conditions mimic physiological pH and ionic strength .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across cell lines) be resolved?
- Dose-Response Repetition : Conduct triplicate experiments with standardized cell passage numbers and serum-free conditions to reduce variability .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions. Adjust the indole substituents (e.g., replacing 2-methyl with bulkier groups) to enhance selectivity .
- Metabolic Stability Tests : Perform liver microsome assays to rule out rapid degradation as a cause of potency discrepancies .
Q. What computational strategies are effective for predicting the pharmacokinetic profile of this compound?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–4), aqueous solubility, and CYP450 inhibition. The ethoxy group reduces logP by 0.5 units compared to methoxy analogs, improving solubility .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess membrane permeation and stability of the sulfonamide-enzyme complex. Focus on hydrogen-bonding interactions between the sulfonamide and catalytic zinc ions in carbonic anhydrases .
Q. How can researchers design derivatives to overcome resistance mechanisms observed in target enzymes?
- Crystallography : Solve co-crystal structures (resolution ≤2.0 Å) to identify resistance-associated mutations (e.g., V121I in carbonic anhydrase). Modify the ethyl linker length or introduce halogen atoms (e.g., Cl at the benzene ring) to restore van der Waals contacts .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to degrade resistant enzyme variants .
Methodological Considerations
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Orthogonal Array Testing : Vary substituents (e.g., ethoxy, fluoro, methyl) using a Taguchi matrix to minimize experimental runs while maximizing SAR insights .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity, isolating the impact of the 4-fluoro group on binding entropy .
Q. How should researchers address low yields in the final coupling step of synthesis?
- Catalyst Screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling or CuI/1,10-phenanthroline for Ullmann-type reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield by 20–25% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
